N,4-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide
Description
N,4-Dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-methyl group and a dimethylamino group linked to a phenyl ring. The phenyl ring is further functionalized with a 2-morpholin-4-yl-2-oxoethoxy substituent. This structural motif combines a sulfonamide pharmacophore with a morpholine-containing side chain, which may influence solubility, bioavailability, and target binding.
The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, is a common feature in medicinal chemistry due to its ability to modulate physicochemical properties.
Properties
IUPAC Name |
N,4-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-16-3-9-19(10-4-16)28(24,25)21(2)17-5-7-18(8-6-17)27-15-20(23)22-11-13-26-14-12-22/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALTVIWDDBQFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Cambridge ID 6936177 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, general methods for synthesizing similar compounds often include multi-step organic synthesis involving the formation of key intermediates followed by functional group modifications. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cambridge ID 6936177 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen gas and halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cambridge ID 6936177 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cambridge ID 6936177 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
*Calculated based on formula C₂₁H₂₅N₃O₅S.
Key Observations:
- Morpholine-Containing Derivatives : The target compound and N-benzyl-3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide share the morpholinyl-oxoethoxy group, which may enhance water solubility compared to purely aromatic sulfonamides. This feature is absent in T0901317 , which relies on trifluoromethyl groups for lipophilicity.
- Antimicrobial vs. Enzyme-Targeted Activity : The oxazole-sulfamoyl derivative demonstrates antimicrobial activity, whereas T0901317 and the thiazole derivative target nuclear receptors (LXRs) and kinases, respectively. This highlights the role of substituents in directing biological specificity.
- Synthetic Complexity: Compounds like the diphenylhexenoyl derivative and T0901317 involve multi-step syntheses, including Friedel-Crafts acylations and halogenation, whereas morpholine-containing derivatives may require alkylation of α-halo ketones with morpholine .
Q & A
Basic Questions
Q. What are the common synthetic routes for N,4-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzenesulfonamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and coupling reactions.
Sulfonylation : React a benzenesulfonyl chloride precursor with a substituted aniline derivative under basic conditions (e.g., NaHCO₃) to form the sulfonamide core.
Morpholine Incorporation : Introduce the morpholin-4-yl-2-oxoethoxy group via nucleophilic substitution or coupling (e.g., Mitsunobu reaction) using 2-chloroacetyl morpholine.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Critical Parameters: Temperature control (<60°C) prevents decomposition of the morpholine moiety. Yields range from 45–65% depending on coupling efficiency .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
Crystallization : Grow crystals via slow evaporation of a saturated DCM/methanol solution.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
Structure Refinement : Process data with SHELX-97 (SHELXL for refinement) to resolve bond lengths, angles, and torsional parameters. For example, the C–SO₂–NH–C torsion angle is typically ~−60°, similar to related sulfonamides .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) and wavefunction analysis are key.
Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and calculate electrostatic potential (ESP) surfaces.
Wavefunction Analysis : Employ Multiwfn to map electron localization functions (ELF) and identify nucleophilic/electrophilic regions. The morpholine oxygen shows high ESP negativity (−45 kcal/mol), indicating hydrogen-bonding propensity .
Reactivity Prediction : Fukui indices reveal susceptibility to electrophilic attack at the sulfonamide nitrogen.
Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structure?
- Methodological Answer : Challenges include disordered solvent molecules and weak H-bond interactions.
Disorder Mitigation : Use SQUEEZE (PLATON) to model solvent voids.
Weak Interactions : Refine N–H⋯O(S) bonds with restraints (DFIX in SHELXL). For example, H-bond distances of 2.85–3.10 Å require high-resolution data (≤0.8 Å) for accurate modeling .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
Catalyst Screening : Test Pd(OAc)₂/XPhos for coupling steps to reduce side products.
Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates.
In Situ Monitoring : Use HPLC-MS to track reaction progress and terminate at ~85% conversion to minimize byproducts .
Structure-Activity Relationship (SAR) Questions
Q. How do structural modifications (e.g., methyl/morpholine groups) influence bioactivity?
- Methodological Answer :
- Methyl Groups : The 4-methyl on the benzene ring enhances lipophilicity (logP +0.3), improving membrane permeability.
- Morpholine Moiety : The oxoethoxy bridge increases water solubility (logS −3.2 vs. −4.5 for non-morpholine analogs) and stabilizes protein interactions via H-bonding.
- SAR Validation : Compare IC₅₀ values in enzyme assays (e.g., carbonic anhydrase inhibition) with analogs lacking the morpholine group. Activity drops 10-fold in morpholine-free derivatives .
Methodological Best Practices
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodological Answer :
HPLC : Use a C18 column (ACN/water +0.1% TFA) to confirm purity ≥95%.
NMR : ¹H NMR (500 MHz, DMSO-d₆) should show singlet δ 2.35 (4-CH₃) and multiplet δ 3.55–3.70 (morpholine protons).
HRMS : Confirm molecular ion [M+H]⁺ at m/z 447.1784 (calc. 447.1789) .
Q. How can solubility limitations in aqueous buffers be addressed for biological assays?
- Methodological Answer :
Co-Solvents : Use ≤5% DMSO in PBS; higher concentrations denature proteins.
Prodrug Derivatization : Introduce phosphate groups at the morpholine oxygen to enhance aqueous solubility (e.g., logS −2.1 → −1.4) .
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